molecular formula C15H22N4O2S2 B2753895 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-54-0

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B2753895
CAS No.: 450346-54-0
M. Wt: 354.49
InChI Key: RSWQXRHBKOKYAJ-UHFFFAOYSA-N
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Description

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazolo-diazepinone core, which is known for its potential biological activities

Scientific Research Applications

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 2-ethylpiperidine, which is achieved through the alkylation of piperidine with ethyl bromide under basic conditions.

    Introduction of the Thiadiazole Moiety: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting the piperidine intermediate with thiosemicarbazide and an appropriate aldehyde under acidic conditions.

    Cyclization to Form the Diazepinone Core: The final step involves the cyclization of the intermediate to form the diazepinone core. This is typically achieved through a condensation reaction with an appropriate carbonyl compound, such as an acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can be compared with other similar compounds, such as:

    2-(2-ethylpiperidin-1-yl)benzaldehyde: Similar in structure but lacks the thiadiazolo-diazepinone core.

    6,7-dihydro-5H-[1,3,4]thiadiazolo-[2,3-b][1,3]thiazinium derivatives: Share the thiadiazole moiety but differ in the overall structure and properties.

    Imidazole-containing compounds: Possess a different heterocyclic core but exhibit similar biological activities.

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-2-11-6-3-4-8-18(11)13(21)10-22-15-17-19-9-5-7-12(20)16-14(19)23-15/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWQXRHBKOKYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN3CCCC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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